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Compound of Interest

Compound Name:
Ethyl 2-cyano-3-methylhex-2-

enoate

Cat. No.: B1608715 Get Quote

An In-depth Technical Guide on Ethyl 2-cyano-3-methylhex-2-enoate

This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of Ethyl 2-cyano-3-methylhex-2-enoate. The information is intended for

researchers, scientists, and professionals in the field of drug development and organic

chemistry.

Molecular Identity and Physicochemical Properties
Ethyl 2-cyano-3-methylhex-2-enoate, with the CAS number 759-54-6, is an α,β-unsaturated

ester.[1] Its structure incorporates a nitrile and an ethyl ester group, making it a versatile

intermediate in organic synthesis. The most commonly cited isomer is the (E)-configuration.[1]

[2]

Table 1: Physicochemical Properties of Ethyl (E)-2-cyano-3-methylhex-2-enoate
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Property Value Source

Molecular Formula C₁₀H₁₅NO₂ [2][3]

Molecular Weight 181.23 g/mol [1][2]

IUPAC Name
ethyl (E)-2-cyano-3-methylhex-

2-enoate
[1]

CAS Number 759-54-6 [1]

Monoisotopic Mass 181.110278721 Da [1][3]

Canonical SMILES
CCC/C(=C(\C#N)/C(=O)OCC)/

C
[1][2]

InChIKey
WSQKZATUBMGUQX-

CMDGGOBGSA-N
[1][2]

XlogP3 (Predicted) 2.8 [1][3]

Boiling Point (Predicted) 138-139 °C at 19 Torr [4]

Molecular Structure and Stereochemistry
The molecule features a carbon-carbon double bond at the C2 position. The substitution

pattern around this double bond gives rise to geometric isomerism (E/Z). The IUPAC name

explicitly denotes the (E)-isomer, where the higher priority groups on each carbon of the double

bond (the propyl group on C3 and the cyano-ester moiety on C2) are on opposite sides.

Spectroscopic Data
Detailed experimental spectroscopic data for Ethyl 2-cyano-3-methylhex-2-enoate are not

readily available in public repositories. However, expected spectral characteristics can be

inferred from its structure, and predicted data can be utilized for analysis.

Mass Spectrometry (Predicted)
Predicted mass spectrometry data provides likely adducts and their collision cross-section

values, which are useful for identification in mass spectrometry-based experiments.
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Table 2: Predicted Mass Spectrometry Data

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 182.11756 141.6

[M+Na]⁺ 204.09950 149.2

[M-H]⁻ 180.10300 142.2

[M+NH₄]⁺ 199.14410 159.7

[M]⁺ 181.10973 138.6

Data sourced from

PubChemLite, calculated using

CCSbase.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Expected)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl ester

group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons of the propyl

group attached to the double bond would appear as a triplet, a sextet, and a triplet in the

upfield region (approx. 0.9-2.5 ppm). The methyl group at the C3 position would present as a

singlet in the vinylic methyl region (approx. 2.0-2.4 ppm).

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the nitrile carbon

(C≡N) around 115-120 ppm and the ester carbonyl carbon (C=O) around 160-165 ppm. The

two carbons of the double bond (C2 and C3) would resonate in the 100-160 ppm range. The

remaining aliphatic carbons of the ethyl and propyl groups would appear in the upfield region

(< 70 ppm).

Infrared (IR) Spectroscopy (Expected)
Based on its functional groups, the IR spectrum would exhibit characteristic absorption bands:

A strong, sharp peak around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch.
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A strong absorption band around 1720-1730 cm⁻¹ for the C=O (ester carbonyl) stretch.

A band in the region of 1620-1640 cm⁻¹ for the C=C double bond stretch.

C-H stretching bands for the aliphatic groups just below 3000 cm⁻¹.

Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate
The primary synthetic route to this class of compounds is the Knoevenagel condensation. This

reaction involves the base-catalyzed condensation of an active methylene compound (in this

case, ethyl cyanoacetate) with a ketone or aldehyde.[5][6] For the synthesis of Ethyl 2-cyano-
3-methylhex-2-enoate, the reactants are pentan-2-one and ethyl cyanoacetate.

The general mechanism involves the deprotonation of ethyl cyanoacetate by a base to form a

carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of pentan-2-one.

The resulting intermediate subsequently undergoes dehydration to yield the final α,β-

unsaturated product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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